Fusaproliferin

描述

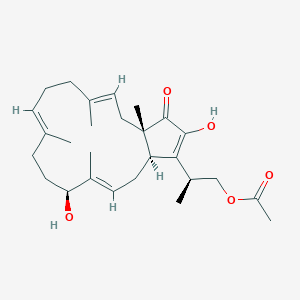

Structure

2D Structure

3D Structure

属性

分子式 |

C27H40O5 |

|---|---|

分子量 |

444.6 g/mol |

IUPAC 名称 |

[(2S)-2-[(1S,3E,7E,11S,12E,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate |

InChI |

InChI=1S/C27H40O5/c1-17-8-7-9-18(2)14-15-27(6)22(12-11-19(3)23(29)13-10-17)24(25(30)26(27)31)20(4)16-32-21(5)28/h8,11,14,20,22-23,29-30H,7,9-10,12-13,15-16H2,1-6H3/b17-8+,18-14+,19-11+/t20-,22-,23+,27+/m1/s1 |

InChI 键 |

VRGWBRLULZUWAJ-UEWDWXLZSA-N |

SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

手性 SMILES |

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)COC(=O)C)C)/C |

规范 SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

同义词 |

fusaproliferin |

产品来源 |

United States |

Biosynthesis and Genetic Regulation of Fusaproliferin

Elucidation of the Fusaproliferin Biosynthetic Pathway

The journey to understanding how this compound is constructed within the fungal cell has involved the identification of its basic building blocks, the characterization of the enzymes that assemble it, and the discovery of intermediate molecules formed along the way.

Identification of Precursor Molecules (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of this compound originates from the mevalonate pathway, a fundamental metabolic route in many organisms for the production of isoprenoids. wikipedia.orgfiveable.me This pathway begins with the condensation of three acetyl-CoA molecules to eventually form isopentenyl pyrophosphate (IPP), a five-carbon building block. wikipedia.orgfiveable.me Through a series of enzymatic steps, IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are used to build progressively larger precursor molecules. wikipedia.orgfiveable.memdpi.com Specifically, the combination of farnesyl pyrophosphate (FPP) and IPP leads to the formation of geranylgeranyl pyrophosphate (GGPP), a key 20-carbon precursor for sesterterpenoids like this compound. wikipedia.org

Characterization of Key Enzymatic Steps and Involved Enzymes (e.g., FUP1, FUP2, FUP4, FUP5)

Several key enzymes, encoded by the FUP gene cluster, are crucial for converting the initial precursors into the final this compound molecule. researchgate.netmdpi.com

FUP1: This sesterterpene synthase is responsible for the initial and essential cyclization of the linear precursor, geranylfarnesyl pyrophosphate (GFPP), to form the characteristic 5/15-membered ring skeleton of the this compound family. researchgate.netresearchgate.net Inactivation of the FUP1 gene results in a complete loss of this compound production. researchgate.netnih.govnih.gov

FUP2: This enzyme is a cytochrome P450 monooxygenase. researchgate.netresearchgate.net Its role is to introduce hydroxyl groups at specific positions on the terpene backbone, a critical decoration step in the pathway. wikipedia.orgresearchgate.net

FUP4: Identified as a putative FAD-oxidase, FUP4 is involved in the oxidation of an intermediate molecule, preterpestacin III, to form terpestacin (B1234833). researchgate.netmdpi.comnih.gov

FUP5: This enzyme is an acetyltransferase that carries out the final step in this compound biosynthesis. researchgate.netresearchgate.net It attaches an acetyl group to terpestacin, converting it into this compound. wikipedia.orgresearchgate.net

Proposed Biosynthetic Intermediates and Derivatives (e.g., Terpestacin)

The biosynthetic pathway to this compound involves several intermediate compounds. Terpestacin, also known as siccanol, is a significant intermediate and is the immediate precursor to this compound. wikipedia.orgresearchgate.netmdpi.com Terpestacin itself is a deacetylated form of this compound. mdpi.comnih.gov Research involving gene knock-out mutants has also led to the identification of other novel derivatives and likely intermediates, such as terpestacin aldehyde and oxo-preterpestacin I, providing a more detailed map of the biosynthetic route. mdpi.comnih.gov

Genetic Basis of this compound Production

The ability of Fusarium species to produce this compound is encoded in their DNA within a specific biosynthetic gene cluster (BGC).

Identification and Annotation of the this compound Biosynthetic Gene Cluster (BGC)

The this compound biosynthetic gene cluster (BGC) has been identified and characterized in Fusarium proliferatum. researchgate.netresearchgate.net This cluster contains the genes encoding the essential enzymes for the pathway, including a sesterterpene synthase (FUP1), two cytochrome P450s (FUP2 and FUP3), a FAD-oxidase (FUP4), and an acetyltransferase (FUP5). researchgate.netresearchgate.net The genes are located together in the fungal genome, allowing for coordinated regulation of their expression. researchgate.net

| Gene Name | Proposed Function |

| FUP1 | Sesterterpene synthase (cyclization) |

| FUP2 | Cytochrome P450 monooxygenase (hydroxylation) |

| FUP3 | Cytochrome P450 monooxygenase |

| FUP4 | FAD-oxidase (oxidation) |

| FUP5 | Acetyltransferase (acetylation) |

Functional Characterization of Genes within the BGC using Gene Knock-out Mutants

The specific functions of the genes within the this compound BGC have been confirmed through the creation and analysis of gene knock-out mutants. researchgate.netmdpi.com By systematically deleting individual genes, researchers can observe the effect on the production of this compound and its intermediates.

ΔFUP1: Strains with a deleted FUP1 gene were unable to produce this compound, confirming its role as the essential terpenoid synthase that initiates the cyclization process. researchgate.netnih.govnih.gov

ΔFUP4: Disruption of the FUP4 gene affected the oxidation of preterpestacin III to terpestacin and also led to the accumulation of new side products like 11-oxo-preterpestacin and terpestacin aldehyde. researchgate.netnih.gov

ΔFUP5: Knocking out the FUP5 gene resulted in the cessation of this compound production and a corresponding accumulation of its precursor, terpestacin, at elevated levels. researchgate.netmdpi.comnih.govnih.gov

Notably, generating knock-out mutants for the FUP2 gene proved to be challenging, which suggests it may be an essential gene for the fungus under the tested conditions. researchgate.netmdpi.commdpi.comsciprofiles.com

Regulatory Mechanisms Governing BGC Expression

The expression of the this compound BGC is not constitutive; instead, it is tightly controlled by a network of regulatory elements. This ensures that the energetically expensive process of secondary metabolite production is initiated only under specific conditions. nih.gov

Transcriptional Regulation

The primary level of control for this compound biosynthesis occurs at the transcriptional level. Within the this compound BGC, or in close proximity, reside genes encoding transcription factors (TFs). nih.govfrontiersin.org These TFs are proteins that bind to specific DNA sequences in the promoter regions of the other genes within the cluster, thereby activating or repressing their transcription. frontiersin.org

In many filamentous fungi, secondary metabolite BGCs contain a cluster-specific TF that acts as a master switch. frontiersin.org Overexpression of such a TF can lead to the activation of the entire gene cluster, resulting in the production of the corresponding secondary metabolite. researchgate.netmdpi.com For instance, in Fusarium graminearum, the transcription factor TRI6 positively regulates the trichothecene (B1219388) BGC. nih.gov While the specific TFs governing the this compound cluster are still under detailed investigation, it is hypothesized that similar mechanisms are at play. nih.gov

Furthermore, the regulation of BGCs can be hierarchical, involving global regulators that respond to broader cellular signals and, in turn, control the expression of pathway-specific TFs. nih.gov Chromatin remodeling, through processes like histone acetylation and deacetylation, also plays a crucial role. Histone acetylation generally leads to a more open chromatin structure, making the genes more accessible to the transcriptional machinery and resulting in gene activation. Conversely, histone deacetylation leads to a condensed chromatin state and transcriptional repression. frontiersin.org

Environmental and Nutritional Influences on Gene Expression

The expression of the this compound BGC is highly sensitive to external cues, including environmental conditions and the availability of nutrients. researchgate.netresearchgate.netspringernature.com These factors can significantly impact the growth of the fungus and its production of secondary metabolites. nih.gov The field of epigenetics studies how these external factors can modify gene activation and expression without changing the underlying DNA sequence. northwestern.edu

Key environmental parameters that influence mycotoxin production, and likely this compound biosynthesis, include water activity (aw), temperature, and pH. nih.govresearchgate.net Fungal growth and toxin accumulation are often favored by higher water activity. nih.gov Temperature also plays a critical role, with optimal ranges for growth and mycotoxin production that can vary between different Fusarium species. nih.govresearchgate.net For example, studies on the Fusarium fujikuroi species complex have shown that maximum production of certain mycotoxins often occurs between 20-25°C. nih.govresearchgate.net

Nutritional factors, such as the source and availability of carbon and nitrogen, are also major determinants of BGC expression. nih.gov The presence or absence of specific nutrients can trigger signaling cascades that ultimately lead to the activation or repression of secondary metabolite gene clusters. The composition of the growth substrate, such as different types of grains, can therefore have a profound effect on the levels of this compound produced.

The interplay between these environmental and nutritional factors creates a complex regulatory network that dictates when and to what extent the this compound BGC is expressed. nih.gov Understanding these influences is crucial for predicting and mitigating this compound contamination in agricultural commodities.

Chemoenzymatic and Synthetic Biology Approaches to this compound Analogues

The intricate structure of this compound and the desire to explore the biological activities of related molecules have driven the development of chemoenzymatic and synthetic biology strategies to generate analogues. mdpi.commdpi.comillinois.edu These approaches offer powerful tools to overcome the limitations of traditional chemical synthesis and to harness the catalytic power of enzymes. mdpi.commonash.edu

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis. mdpi.com This modular approach can involve using chemical reactions to create precursor molecules that are then fed to engineered microorganisms or purified enzymes for further modification. anr.frnih.govchemrxiv.org This strategy allows for the creation of novel compounds that may not be produced naturally. For example, a key intermediate in a biosynthetic pathway can be synthesized chemically and then introduced into a mutant fungal strain that is blocked in the production of the natural intermediate. The enzymes in the mutant can then process the synthetic analogue, leading to the formation of an "unnatural" natural product. anr.fr This approach has been successfully used to generate analogues of various complex natural products. nih.govnih.gov

Synthetic biology provides a broader framework for the rational design and construction of new biological parts, devices, and systems. illinois.edubiotechrep.ir In the context of this compound, this could involve the heterologous expression of the entire BGC in a more tractable host organism, such as Aspergillus oryzae or Escherichia coli. nih.govillinois.edu This allows for easier genetic manipulation and potentially higher yields of the desired compound. Furthermore, by mixing and matching genes from different biosynthetic pathways (combinatorial biosynthesis), it is possible to create entirely new molecules with potentially novel biological activities. anr.frscichina.com Synthetic biology also encompasses the engineering of regulatory elements, such as promoters and transcription factors, to precisely control the expression of the biosynthetic genes. biotechrep.irnih.gov

Biological and Ecological Roles of Fusaproliferin

Impact on Plant-Fungal Interactions

Role in Fungal Virulence and Plant Pathogenicity

Mycotoxins are considered crucial in the development of plant diseases, acting as pathogenicity or virulence factors that can damage the host and impede its defense mechanisms. researchgate.net While not essential for the growth of the fungus itself, secondary metabolites like fusaproliferin can enhance the pathogen's ability to cause disease. frontiersin.org The production of this compound by Fusarium species is often associated with their pathogenic activity on various crops, including major staples like maize, rice, and cereals. researchgate.net The presence of this compound can negatively impact the production yield of important crops such as maize. researchgate.net The ability of Fusarium species to produce a range of mycotoxins, including this compound, contributes to their success as plant pathogens, leading to significant agricultural losses. researchgate.netfrontiersin.org The virulence of a fungal strain and the susceptibility of the host plant can influence the production of these toxins. researchgate.net While the direct role of this compound as a definitive virulence factor is still under investigation, its association with pathogenic Fusarium species and its phytotoxic effects strongly suggest its involvement in plant disease development. mdpi.com

Effects on Plant Growth and Development

The phytotoxicity of this compound translates into tangible negative effects on plant growth and development. researchgate.net Research has shown that this compound can inhibit the development of shoots, roots, and foliage in plants. researchgate.net Its deacetylated derivative, terpestacin (B1234833), has been found to be more toxic than this compound to Italian ryegrass, strongly inhibiting root growth at a concentration of 100 mg/L. mdpi.comnih.gov In another study, both this compound and terpestacin inhibited the germination of Phelipanche ramosa seeds. mdpi.comnih.gov The detrimental impact of this compound on fundamental plant processes like germination and growth underscores its significance as a phytotoxin. researchgate.net

Interactions with Microbial Communities

This compound is not only involved in plant-fungal interactions but also plays a role in the broader microbial ecosystem. It is produced by Fusarium fungi as a defense mechanism against competing microorganisms. wikipedia.org

Antagonistic Effects on Competing Microorganisms

Fusarium species produce this compound to gain a competitive advantage in their environment. wikipedia.org This mycotoxin exhibits antagonistic effects against a range of other microorganisms. For instance, this compound has been shown to reduce the growth of several other fungi, including Alternaria brassicicola, Botrytis cinerea, and Fusarium graminearum. mdpi.com This suggests a role for this compound in shaping the composition of microbial communities in the soil and on plant surfaces. The production of such antimicrobial compounds is a common strategy used by fungi to defend their territory and resources. wikipedia.orgresearchgate.net

| Fungus | Inhibition by this compound (%) | Inhibition by Terpestacin (%) |

|---|---|---|

| Alternaria brassicicola | 38 | 18 |

| Botrytis cinerea | 19 | 9 |

| Fusarium graminearum | 30 | 36 |

Modulation of Fungal Mycelial Growth and Sporulation

The production of secondary metabolites like this compound is often linked to the developmental processes of the producing fungus itself, including mycelial growth and sporulation. While direct studies on this compound's modulation of Fusarium's own growth and sporulation are limited, the broader context of mycotoxin production suggests a potential regulatory role. Environmental factors such as pH and light can influence fungal growth and sporulation. researchgate.net Furthermore, some secondary metabolites produced by fungi can act as signaling molecules, influencing their own development. nih.gov For example, zearalenone, another Fusarium mycotoxin, enhances the production of perithecia, a sexual structure, in Fusarium graminearum. nih.gov It is conceivable that this compound could have similar self-regulatory or developmental functions within the life cycle of Fusarium species.

Insecticidal and Antifeedant Activities in Entomological Models

This compound, a sesterterpene mycotoxin produced by various Fusarium species, demonstrates notable toxic effects against certain invertebrate and insect models. nih.govasm.org These findings highlight its potential role as an insecticidal agent, a characteristic shared with other fungal secondary metabolites. mdpi.comfrontiersin.org

Efficacy Against Insect Pests (e.g., Artemia salina, SF-9 cell line)

The toxicity of this compound has been quantified in several entomological models. In studies using the brine shrimp (Artemia salina) larvae, a common model for toxicity screening, this compound exhibited potent effects. asm.orgresearchgate.net Research has determined a 50% lethal dose (LD50) of 53.4 µM for Artemia salina. nih.govnih.govnih.gov One study reported a median lethal dose (LD50) of 0.4 μg/mL, holding this compound solely accountable for the observed toxicity. researchgate.net

Furthermore, the cytotoxic activity of this compound has been evaluated against insect cell lines. In the lepidopteran cell line SF-9, derived from the fall armyworm (Spodoptera frugiperda), this compound showed a 50% cytotoxic concentration (IC50) of approximately 70 µM after a 48-hour exposure period. nih.govnih.gov This demonstrates a direct toxic impact at the cellular level in insects. nih.govasm.orgmdpi.com

Interactive Table 1: Efficacy of this compound in Entomological Models

| Model System | Metric | Value | Source(s) |

|---|---|---|---|

| Artemia salina (brine shrimp) | LD50 | 53.4 µM | nih.gov, nih.gov, nih.gov |

| Artemia salina (brine shrimp) | LD50 | 0.4 µg/mL | researchgate.net |

| SF-9 (insect cell line) | IC50 (48h) | ~70 µM | nih.gov, nih.gov |

Investigating Cellular and Molecular Targets in Insects

While the toxicity of this compound to insect models like Artemia salina and the SF-9 cell line is established, the specific cellular and molecular targets underlying these insecticidal effects are not extensively detailed in current research. nih.govasm.org The observed cytotoxicity in the SF-9 cell line indicates that this compound disrupts fundamental cellular processes. nih.gov However, the precise molecular pathways or subcellular structures that this compound targets to exert its toxic effects in insects remain an area requiring further investigation. Other fungal toxins are known to affect targets such as V-type ATPases in the insect mid-gut, but specific targets for this compound have yet to be identified. frontiersin.org

Cytotoxic Activities in Non-Human Cell Lines and In Vitro Systems

This compound exhibits a broad range of cytotoxic activities in various non-human cell lines, a characteristic that has prompted investigations into its mechanisms of action. nih.govnih.gov

Mechanisms of Cytotoxicity in Mammalian Cell Culture Models (excluding human clinical relevance)

This compound has demonstrated cytotoxic effects against several mammalian cell lines. nih.gov Studies have reported its activity against pancreatic and breast cancer cell lines. nih.gov For instance, it was found to be active against BxPc3 and MIA PaCa2 (pancreatic), as well as MCF7 and MDA MB 231 (breast) cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. nih.gov A notable finding is its selectivity; this compound was 23 to 138 times more selective for pancreatic cancer cell lines compared to the non-tumor lung fibroblast cell line WI38, suggesting a potential therapeutic index. nih.gov

The mechanisms driving this cytotoxicity are under investigation. One proposed mechanism involves the non-covalent interaction of this compound with DNA, which could disrupt cellular functions and lead to cell death. nih.gov Experiments with cells exposed at seeding also suggest a possible cytostatic effect at subtoxic concentrations, indicating an inhibition of cell proliferation. nih.govnih.gov The rapid onset of cytotoxicity observed in some cancer cell lines, with morphological changes appearing within four hours of incubation, is a particularly intriguing characteristic. nih.govmdpi.com

Interactive Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Source(s) |

|---|---|---|---|

| BxPc3 | Pancreatic Cancer | 0.22 | nih.gov |

| MIA PaCa2 | Pancreatic Cancer | 0.09 | nih.gov |

| MCF7 | Breast Cancer (ER-positive) | 2.15 | nih.gov |

| MDA MB 231 | Breast Cancer (Triple Negative) | 1.25 | nih.gov |

| WI38 | Non-tumor Lung Fibroblast | High micromolar | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest in Non-Human Cells

The cytotoxic action of this compound involves the induction of programmed cell death, or apoptosis. asm.org While detailed mechanistic studies on this compound are emerging, research on other Fusarium mycotoxins provides a framework for understanding these processes. For example, fusarochromanone (B1674293), another mycotoxin, has been shown to induce G1 cell cycle arrest in COS7 and HEK293 cells. nih.gov It achieves this by downregulating proteins like cyclin D1, CDK4, and CDK6, while upregulating CDK inhibitors such as p21Cip1 and p27Kip1. nih.gov This leads to hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S transition. nih.gov

Furthermore, fusarochromanone induces caspase-dependent apoptosis by inhibiting anti-apoptotic proteins (Bcl-2, Bcl-xL) and inducing pro-apoptotic proteins (BAD), which in turn activates caspase 3 and leads to the cleavage of PARP. nih.gov Similarly, the mycotoxin enniatin has been found to cause cell cycle arrest in the G0/G1 phase. acs.org The observation that this compound has cytostatic effects at lower concentrations suggests it may also interfere with the cell cycle, potentially through similar mechanisms involving the regulation of cyclins and cyclin-dependent kinases. nih.govnih.gov

Role in Fungal Ecological Niche and Survival Strategies

Fungal secondary metabolites, including mycotoxins like this compound, are not considered mere waste products but rather as crucial components of the fungus's ecological strategy. nih.gov These compounds play significant roles in competition, survival, and interaction with other organisms in their environment. nih.govcabidigitallibrary.org

The production of this compound can be seen as a chemical defense mechanism. frontiersin.org It helps the producing fungus, such as various Fusarium species, to secure its environmental niche by inhibiting the growth of competing microbes. nih.gov Research has shown that this compound possesses antifungal properties, reducing the growth of other fungi like Alternaria brassicicola, Botrytis cinerea, and even other Fusarium species like Fusarium graminearum. mdpi.com Additionally, such metabolites can have antifeedant or repellent properties that deter organisms that might consume the fungus (mycophagous organisms). cabidigitallibrary.org

This compound is also produced by endophytic fungi, such as Fusarium solani, which live symbiotically within plant tissues without causing disease. nih.govpreprints.org In this context, the production of bioactive compounds can be part of a mutualistic relationship, where the fungus provides the host plant with a defense against pathogens or herbivores. frontiersin.org The secretion of mycotoxins like this compound by endophytic or pathogenic fungi can influence the microbial communities within the host and the surrounding soil, underscoring their importance in shaping the fungal ecological niche. nih.govjmb.or.kr

Analytical Methodologies for Fusaproliferin Research

Advanced Chromatographic Techniques for Detection and Quantification

Chromatography, a powerful technique for separating, identifying, and quantifying components in a mixture, forms the cornerstone of fusaproliferin analysis. wikipedia.orggsconlinepress.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and their combination with mass spectrometry (MS) are the most prominently used methods. acs.orgnih.gov These instrumental approaches are favored for their high sensitivity and suitability for detecting multiple mycotoxins simultaneously. researchgate.net

High-performance liquid chromatography (HPLC) is a widely utilized technique for the analysis of this compound. acs.orgnih.gov This method separates compounds in a liquid mobile phase as they pass through a solid stationary phase packed in a column. wikipedia.org HPLC can be paired with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), for the quantification of this compound. acs.orgresearchgate.net

One optimized HPLC method allows for the routine screening of this compound alongside other mycotoxins like beauvericin (B1667859) and enniatins. acs.org This method demonstrated detection limits ranging from 0.5 to 3.6 ng, with recovery rates between 56% and 74% when samples were spiked at concentrations of 10–56 µg/mL. researchgate.netacs.org For purification purposes, a semi-preparative HPLC with a C18 column can be employed, using a mobile phase gradient of acetonitrile (B52724) and water to isolate pure this compound for use as a standard. researchgate.net

While effective, HPLC methods with UV/DAD detection can sometimes be limited by lower sensitivity and potential interference from other compounds in the sample matrix. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful tool for the simultaneous detection and quantification of this compound and other mycotoxins, such as trichothecenes, in grain samples. acs.orgnih.gov This technique separates volatile compounds in a gaseous mobile phase and identifies them based on their mass-to-charge ratio. The use of selected ion monitoring (SIM) in MS significantly enhances the sensitivity of the method. acs.org

A developed GC-MS method for this compound analysis in grains reported a limit of detection of 50 µg/kg in a blank matrix. researchgate.netacs.orgnih.gov The mean recovery for this compound using this method was found to be between 60.4% and 62.9%, depending on the initial concentration. researchgate.netacs.orgnih.gov It was also noted that a significant matrix effect exists, necessitating the preparation of calibration standards in a blank matrix to ensure accuracy. researchgate.netacs.orgnih.gov

Another study developed a sensitive GC-flame ionization detector (FID) method for detecting this compound in corn. acs.orgnih.gov This method achieved a detection limit of about 5 ppb for this compound in corn samples and a quantitation limit of 20 ppb. nih.gov Recovery rates from spiked corn samples were high, averaging between 85.7% and 109%. nih.gov

| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |

|---|---|---|---|---|---|

| GC-MS | Grains | 50 µg/kg | Not Reported | 60.4 - 62.9 | researchgate.netacs.orgnih.gov |

| GC-FID | Corn | ~5 ppb | 20 ppb | 85.7 - 109 | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound. nih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, which provides structural information about the analytes. capes.gov.br The high sensitivity of LC-MS/MS allows for the detection of very low levels of mycotoxins in complex matrices. iftmuniversity.ac.in

One LC-MS/MS method described the detection of this compound in cultures of Fusarium subglutinans and naturally contaminated maize. nih.gov In this method, the protonated molecular ion of this compound was observed at an m/z of 445. nih.gov For enhanced specificity, detection was best performed in the MS-MS mode. nih.gov The instrumental on-column detection limit for pure this compound was 2 ng, and in naturally contaminated maize, the detection limit was 1 µg/kg. nih.gov This high sensitivity makes LC-MS/MS particularly valuable for food safety applications and research into mycotoxin occurrence. researchgate.net

| Matrix | On-Column Instrumental Detection Limit (Pure Standard) | Detection Limit in Matrix | Reference |

|---|---|---|---|

| Maize | 2 ng | 1 µg/kg | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it aims to extract the mycotoxin from its matrix and remove interfering compounds that could affect the accuracy of the analysis. capes.gov.br The choice of extraction method depends on the nature of the sample, whether it is a fungal culture or a complex plant tissue.

For the analysis of this compound produced by fungal cultures, various extraction protocols have been established. A common approach involves cultivating the fungus on a suitable medium, such as potato dextrose agar (B569324) (PDA) or autoclaved rice. nih.govnih.gov

One method for extracting this compound from fungal cultures involves using ethyl acetate (B1210297). nih.gov The culture medium is extracted with ethyl acetate multiple times, and the solvent is then evaporated to yield a crude extract. nih.gov Another approach utilizes methanol (B129727) as the extraction solvent. frontiersin.org The fermented material is extracted with methanol, and the resulting extract is further partitioned with ethyl acetate. frontiersin.org For rice cultures, a mixture of methanol, crushing with a spatula, and homogenization can be used to extract secondary metabolites, including this compound. nih.gov

Extracting this compound from plant tissues presents additional challenges due to the complexity of the matrix. Fusarium proliferatum, a known producer of this compound, can infect a wide range of plants, including maize, rice, wheat, and onion. nih.govuprm.edujournal.fi

A common extraction solvent for plant matrices is a mixture of acetonitrile and water. researchgate.net For grain samples, a modification of existing methods for trichothecene (B1219388) analysis can be adapted for this compound. This involves extracting the ground sample with an acetonitrile/water mixture, followed by a cleanup step using solid-phase extraction (SPE) columns to purify the raw extract. researchgate.netacs.org Rinsing the SPE column with acetonitrile can improve the recovery of more polar analytes. researchgate.netacs.org

For maize samples, methanol has been used as the extraction solvent in LC-MS analysis. nih.gov In a study on rice, samples were extracted with a solution of methanol, water, and acetic acid, followed by cleanup on a strong anion exchange column before HPLC-MS/MS analysis. nih.gov The choice of extraction solvent and cleanup procedure is critical to minimize matrix effects and ensure accurate quantification of this compound in diverse plant tissues. acs.org

Considerations for Environmental Samples

The analysis of this compound in environmental samples, such as soil, water, and dust, presents unique challenges primarily due to the complexity of these matrices. A significant issue is the "matrix effect," where components other than this compound interfere with the analysis, potentially leading to inaccurate quantification. researchgate.net This necessitates the use of matrix-matched calibrants for accurate results when using methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Environmental samples often contain a wide array of substances that can co-extract with this compound, requiring robust sample purification and clean-up steps. researchgate.netadmin.ch The very low concentrations at which mycotoxins can occur in environmental matrices demand highly sensitive analytical methods. admin.ch For instance, while this compound contamination is a concern in agricultural products, its presence and distribution in the wider environment, like natural waters, are less understood, highlighting the need for validated methods capable of trace analysis in these complex aqueous samples. admin.ch The development of multi-residue screening methods is crucial for assessing the co-occurrence of this compound with other mycotoxins in the environment. admin.ch

Validation of Analytical Methods (e.g., Linearity, Sensitivity, Recovery)

The validation of any analytical method is crucial to ensure that the results generated are reliable, reproducible, and fit for purpose. elementlabsolutions.com This process involves assessing several key performance parameters to demonstrate that the method consistently and accurately measures the concentration of this compound in a given sample. eirgenix.comscispace.com For mycotoxin analysis, validation according to established guidelines, such as those from the Association of Official Analytical Chemists (AOAC) or the International Council for Harmonisation (ICH), is standard practice. scispace.comnih.gov

Linearity, Sensitivity, and Specificity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of this compound over a specific range. eirgenix.comenvironics.com This is typically evaluated by creating a calibration curve with standards of known concentrations and assessing the correlation coefficient (R²). environics.comnih.gov For this compound analysis, methods have demonstrated good linearity, with R² values often exceeding 0.99. researchgate.netnih.govmdpi.com

Sensitivity refers to the lowest concentration of this compound that a method can reliably detect (Limit of Detection, LOD) and quantify (Limit of Quantitation, LOQ). elementlabsolutions.comeirgenix.com High sensitivity is paramount due to the low concentrations at which mycotoxins can be present. colab.ws For example, a high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method determined an on-column instrumental detection limit of 2 ng for pure this compound. nih.gov In naturally contaminated maize, the LOD for this compound was 1 µg/kg. nih.gov Another method using gas chromatography-mass spectrometry (GC-MS) reported a detection limit of 50 µg/kg for this compound in a blank grain matrix. researchgate.net

Specificity is the ability of the method to accurately measure this compound without interference from other compounds present in the sample matrix. elementlabsolutions.comenvironics.com This is particularly important in complex matrices like food, feed, and environmental samples where numerous other substances are present. researchgate.netadmin.ch Chromatographic methods like LC-MS/MS provide high specificity through the separation of compounds and the use of specific mass transitions for identification and quantification. mdpi.comnih.gov

| Parameter | Method | Matrix | Value | Reference |

| Linearity (R²) | HPLC | Corn Grits | 0.9952 - 0.9998 | nih.gov |

| Linearity (R²) | UHPLC-MS/MS | Maize | > 0.99 | mdpi.com |

| LOD | GC-MS | Grain | 50 µg/kg | researchgate.net |

| LOD | HPLC | N/A | 0.025 µg/g | nih.gov |

| LOD | HPLC-ESI-MS | Maize | 1 µg/kg | nih.gov |

| LOQ | HPLC-ESI-MS | Maize | Not Specified | nih.gov |

Accuracy and Precision Assessments (e.g., Recovery Rates)

Accuracy reflects how close the measured value of this compound is to its true value. elementlabsolutions.com It is commonly assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank sample matrix, and the percentage of the added amount that is measured by the method is calculated. environics.com Acceptable recovery rates for mycotoxin analysis are generally in the range of 70-120%. wur.nl For this compound, reported mean recovery rates have varied depending on the method and matrix, for instance, ranging from 56% to 74% in one HPLC method and being 60.4% or 62.9% in a GC-MS method for grains. researchgate.netacs.org In another study, recovery percentages for this compound in corn grits cultures were between 73% and 81%. nih.gov

Precision measures the degree of agreement among repeated measurements of the same sample under the same conditions (repeatability or intra-day precision) and under different conditions, such as on different days or by different analysts (intermediate precision or inter-day precision). elementlabsolutions.comenvironics.com It is usually expressed as the relative standard deviation (RSD). core.ac.uk For mycotoxin analysis, RSD values below 20% are generally considered acceptable. wur.nlcore.ac.uk A validated LC-MS/MS method for multiple mycotoxins, including this compound, demonstrated repeatability (RSDr) not higher than 14.4% and intra-laboratory reproducibility (RSDwR) not exceeding 16.2%. mdpi.com

| Parameter | Method | Matrix | Value | Reference |

| Recovery | HPLC | Spiked Samples | 56% - 74% | acs.org |

| Recovery | GC-MS | Grains | 60.4% - 62.9% | researchgate.net |

| Recovery | HPLC | Corn Grits | 73% - 81% | nih.gov |

| Recovery | UHPLC-MS/MS | Maize | 74.0% - 106.0% | mdpi.com |

| Repeatability (RSD) | UHPLC-MS/MS | Maize | ≤ 14.4% | mdpi.com |

| Reproducibility (RSD) | UHPLC-MS/MS | Maize | ≤ 16.2% | mdpi.com |

Development of Immunological Assays (e.g., ELISA)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and often rapid alternative to chromatographic methods for mycotoxin detection. nih.govascls.orgpromega.com These assays are based on the specific binding reaction between an antibody and its target antigen—in this case, this compound. promega.com

The development of an ELISA for this compound involves several key steps. First, polyclonal or monoclonal antibodies specific to this compound must be produced. nih.govresearchgate.net This is achieved by immunizing animals, such as rabbits, with a this compound conjugate (this compound chemically linked to a larger carrier protein like bovine serum albumin) to elicit an immune response. nih.gov

Once antibodies are obtained, a competitive ELISA format is typically developed. nih.govnih.gov In a competitive indirect ELISA, a microplate is coated with a this compound-protein conjugate. nih.gov The sample extract (potentially containing this compound) is then mixed with a limited amount of specific anti-fusaproliferin antibody and added to the plate. The free this compound in the sample competes with the this compound on the plate for binding to the antibody. The amount of antibody that binds to the plate is then detected, usually with a secondary antibody linked to an enzyme that produces a measurable color change. A weaker signal indicates a higher concentration of this compound in the sample.

Research into developing an ELISA for this compound has been undertaken. Polyclonal antibodies against the mycotoxin have been successfully raised. nih.gov However, early attempts at developing a competitive ELISA resulted in an unsatisfactory detection limit of 10 micrograms of free this compound per milliliter, which was not competitive with existing HPLC methods at the time due to high background values. nih.gov Further development is needed to improve the sensitivity and robustness of immunological assays to make them a viable screening tool for this compound in various commodities. nih.gov

Biotechnological and Agricultural Applications of Fusaproliferin Research

Development of Biocontrol Agents and Agricultural Fungicides

The biological activities of fusaproliferin suggest its potential as a foundational molecule for developing new biocontrol agents. The interest in such natural compounds has grown as part of a move toward more environmentally sustainable alternatives to chemical pesticides. nih.govfrontiersin.org

This compound has demonstrated toxic effects against various organisms, indicating its potential for development as a natural pesticide. mdpi.com Its insecticidal properties are a key area of interest. mdpi.comresearchgate.net For instance, research has shown that this compound exhibits toxicity toward lepidopteran insect cells and brine shrimp (Artemia salina) larvae. wikipedia.org The cytotoxic effects observed in insect cell lines suggest it could be effective against certain agricultural pests. wikipedia.org

Furthermore, this compound is one of several toxic metabolites, alongside beauvericin (B1667859) and enniatins, produced by Fusarium species that may be effective against pests like the Fall Armyworm. researchgate.net The compound's activity against various cell lines, including its ability to induce rapid cell death, underscores its potential as a scaffold for developing new pesticidal agents. mdpi.compreprints.org

| Target Organism/Cell Line | Metric | Value | Reference |

| Brine Shrimp (A. salina) larvae | LD₅₀ | 53.4 µM | wikipedia.org |

| Acetylated this compound vs. A. salina | LD₅₀ | 17.5 µM | wikipedia.org |

| Lepidopteran SF-9 cell line | CC₅₀ (24h) | 100 µM | wikipedia.org |

| Lepidopteran SF-9 cell line | CC₅₀ (48h) | 70 µM | wikipedia.org |

| Human B-Lymphocyte IARC-171 cells | CC₅₀ (24h) | 60–65 µM | wikipedia.org |

| Human B-Lymphocyte IARC-171 cells | CC₅₀ (48h) | 55 µM | wikipedia.org |

This table is interactive. Users can sort and filter the data.

While this compound shows pesticidal potential, enhancing its efficacy and target specificity is crucial for practical application. General strategies for improving biocontrol agents can be applied here. These include the selection of more aggressive fungal strains for production, the use of genetic manipulation, and the incorporation of synergistic bioproducts. jgiass.com The use of advanced delivery systems, such as nanomaterials, could also improve targeted application and stability, thereby increasing efficacy. mycotoxinsite.comqascf.com

For mycotoxin-based agents, specificity is key to avoiding harm to non-target organisms. qascf.com Strategies to improve specificity could involve:

Structural Modification: Creating analogues of this compound that have a higher affinity for target receptors in pests while having reduced affinity for receptors in beneficial organisms. wikipedia.org

Formulation Technology: Developing formulations that are only activated under specific environmental conditions present on the target crop or within the target pest.

Integrated Pest Management (IPM): Using this compound-based products in combination with other control methods to lower required concentrations and reduce non-target exposure. okstate.edu

Potential as a Natural Product Pesticide

Utilization in Strain Improvement and Metabolic Engineering

Metabolic engineering offers powerful tools for manipulating fungal strains to optimize the production of secondary metabolites like this compound. mdpi.comconsensus.app This involves modifying metabolic pathways to increase yield or to produce novel analogues with enhanced properties. mdpi.comresearchgate.net

Increasing the yield of this compound from producing fungi like Fusarium proliferatum is a key goal for commercial viability. Metabolic engineering strategies can be employed to achieve this. nih.gov Research has identified the biosynthetic gene cluster for this compound, which includes genes for a terpenoid synthase (FUP1), cytochrome P450s (e.g., FUP2), a FAD-oxidase (FUP4), and an acetyltransferase (FUP5). nih.gov

Methods to enhance production could include:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway, such as the FUP1 terpenoid synthase. nih.gov

Blocking Competing Pathways: Eliminating or downregulating metabolic pathways that divert precursors away from this compound synthesis. mdpi.com

Optimization of Culture Conditions: While not a genetic strategy, optimizing environmental factors like pH, temperature, and nutrient availability can significantly boost mycotoxin production in selected strains. researchgate.net

Directed biosynthesis is a technique where precursor molecules are fed to a microbial culture to produce novel analogues of a natural product. mdpi.comsemanticscholar.org This approach can be used to generate this compound analogues with potentially enhanced or novel biological activities. nih.gov For instance, the inactivation of the FUP5 gene, which encodes the acetyltransferase responsible for the final step of this compound synthesis, leads to the accumulation of its precursor, terpestacin (B1234833). nih.gov This modified strain could then be used to screen for enzymes that could add different functional groups to terpestacin, creating a library of new this compound-like molecules.

Research has already explored the activity of naturally occurring and synthesized this compound analogues. nih.govnih.gov These studies have shown that modifications to the this compound structure can alter its biological effects, such as its anti-inflammatory activity. nih.govnih.gov This demonstrates the potential for creating analogues with enhanced pesticidal or even therapeutic properties. wikipedia.orgnih.gov

| Compound | Target/Activity | Key Finding | Reference |

| This compound (1) and analogues (2-4) | Anti-inflammatory activity | Significantly attenuated the production of inflammatory messengers (NO, ROS, IL-6, TNF-α, IL-1β). | nih.gov |

| This compound (1) | NF-κB and MAPK signaling pathways | Inhibited the phosphorylation of key proteins in these pathways, explaining its anti-inflammatory mechanism. | nih.gov |

| This compound analogues (1-4) | TLR4 protein affinity | Exhibited affinity for the TLR4 protein with KD values of 23.5–29.3 μM. | nih.gov |

| Acetylated this compound | Toxicity in Brine Shrimp | Showed higher toxicity (LD₅₀ of 17.5 µM) compared to this compound (53.4 µM), suggesting acetylation enhances bioactivity. | wikipedia.org |

This table is interactive. Users can sort and filter the data.

Enhancing this compound Production in Fungal Strains

Research on Resistance Mechanisms in Target Organisms

For any pesticide to be effective long-term, an understanding of potential resistance mechanisms in the target organisms is essential. libretexts.org Resistance can be intrinsic or acquired and may involve various strategies. researchgate.netmdpi.com

In insects, resistance to fungal pathogens and their toxins can occur through several lines of defense. nih.gov These include:

Cuticular Barriers: The insect cuticle is the first line of defense, preventing the entry of fungal pathogens and their toxins. nih.gov

Enzymatic Detoxification: Insects may evolve enzymes that can degrade or modify the toxin, rendering it harmless. This is a common mechanism against chemical insecticides and could apply to mycotoxins. frontiersin.org

Target Site Modification: Mutations in the protein or receptor that the toxin targets can prevent the toxin from binding, thus neutralizing its effect. mdpi.comnih.gov For example, if this compound's toxicity is mediated by binding to a specific enzyme, a mutation in the gene for that enzyme could confer resistance.

Immune Response: Insects possess humoral and cellular immune responses that can combat fungal infections. nih.govplos.org This could involve the production of antimicrobial peptides or the encapsulation of the pathogen.

Efflux Pumps: Cells can actively pump toxins out before they can reach their target, a well-known resistance mechanism in bacteria that also exists in other organisms. researchgate.netfrontiersin.org

Research on a beetle species (Tenebrio molitor) has shown it to be significantly more tolerant to certain Fusarium mycotoxins than other insects, suggesting that natural tolerance and resistance mechanisms are present in insect populations. plos.org Understanding these pre-existing and potential evolutionary responses is critical for developing sustainable this compound-based pesticides and for creating resistance management strategies. researchgate.net

Environmental Fate and Persistence in Agricultural Settings

Research indicates that Fusarium species can persist and grow in soil and on crop residues left on the soil surface. nih.govuprm.edu These residues are considered a primary reservoir of Fusarium inoculum and, consequently, a source of mycotoxins like this compound that can be introduced into the soil environment. nih.govresearchgate.net Concerns have been raised regarding the presence of these toxic metabolites in soil and drainage water and their potential effects on the local ecosystem and contamination of the food chain, though it is an area with limited comprehensive studies. nih.gov

The persistence of a chemical in the environment is defined by how long it remains there before being broken down. epa.gov This breakdown can occur through two primary mechanisms: abiotic and biotic degradation. encyclopedia.pub

Abiotic Factors: These are non-living chemical and physical factors that can influence the degradation of compounds. For this compound, these would include temperature, soil moisture, and photodegradation (breakdown by light). nih.govuni-kiel.de While specific studies quantifying the effects of these factors on this compound are scarce, general principles of environmental chemistry apply. The chemical structure of this compound, being a lipophilic, bicyclic sesterterpene, suggests it is more soluble in fatty environments. wikipedia.org This property influences its tendency to adsorb to soil organic matter, which can, in turn, affect its availability for degradation and its mobility. researchgate.net Higher temperatures and moisture levels generally increase the rates of chemical reactions like hydrolysis, which can contribute to the breakdown of organic molecules. encyclopedia.pubuni-kiel.de

Biotic Factors: The primary mechanism for the breakdown of many organic compounds in the soil is microbial degradation. uni-kiel.dethepab.org The soil is a living ecosystem containing a vast diversity of microorganisms, such as bacteria and fungi, that can use organic chemicals as a source of energy and nutrients. uni-kiel.de The degradation of other Fusarium mycotoxins by soil bacteria has been documented. For instance, various strains of Bacillus subtilis have been shown to effectively degrade enniatins, another group of mycotoxins produced by Fusarium. walshmedicalmedia.com This suggests that similar microbial pathways could exist for the breakdown of this compound. The rate of biodegradation is influenced by the same factors that affect microbial life, including soil temperature, pH, moisture, and nutrient availability. uni-kiel.de Furthermore, studies have shown that the deacetylation of this compound, a potential detoxification pathway, results in a metabolite with reduced toxicity, possibly due to an impaired ability to cross cell membranes. wikipedia.org

The mobility of this compound in agricultural settings determines its potential to move from the soil into groundwater or be transported via runoff into surface waters. researchgate.net Its lipophilic nature suggests it would likely bind to soil organic particles, which would limit its movement through the soil profile. wikipedia.orgresearchgate.net However, the detection of mycotoxins in drainage water from agricultural fields indicates that some level of transport is possible, either dissolved in water or adsorbed to mobile soil particles. nih.gov

The table below summarizes the key factors influencing the environmental persistence of this compound.

Table 1. Factors Influencing the Environmental Fate of this compound

| Factor Category | Specific Factor | Potential Impact on this compound Persistence |

|---|---|---|

| Chemical Properties | Lipophilicity | High affinity for soil organic matter, potentially reducing mobility but also bioavailability for degradation. wikipedia.orgresearchgate.net |

| Molecular Structure | Bicyclic sesterterpene structure may require specific enzymatic pathways for breakdown. wikipedia.org | |

| Abiotic Factors | Temperature | Higher temperatures generally accelerate chemical degradation and microbial activity, reducing persistence. nih.gov |

| Soil Moisture | Influences microbial activity and hydrolytic degradation; extreme conditions (drought or flooding) can limit breakdown. uni-kiel.de | |

| Sunlight (UV Radiation) | Can cause photodegradation of the molecule on the soil surface, though its impact within the soil profile is minimal. encyclopedia.pub | |

| Soil pH | Affects microbial populations and the chemical state of the molecule, influencing degradation rates. uni-kiel.de | |

| Biotic Factors | Microbial Activity | Primary driver of degradation; soil bacteria and fungi can metabolize the compound. uni-kiel.dethepab.org |

| Soil Organic Matter | Provides a surface for adsorption, affecting mobility and availability. Also serves as a nutrient source for microbes. researchgate.net |

Future Directions and Research Opportunities in Fusaproliferin Studies

Unraveling Complex Molecular Interactions and Signaling Pathways

A primary focus for future research is the complete elucidation of the molecular mechanisms underlying fusaproliferin's biological activities. Current evidence suggests that this compound and its analogs can modulate inflammatory responses by interacting with key components of cellular signaling cascades.

Recent studies have identified Toll-like receptor 4 (TLR4) as a potential molecular target for this compound. boku.ac.at Transcriptome analysis and subsequent experimental verification have shown that this compound can suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. researchgate.netusda.gov This suppression is mediated through the inhibition of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. boku.ac.atresearchgate.net Specifically, this compound has been observed to inhibit the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), reduce the phosphorylation and nuclear translocation of NF-κB, and decrease the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. boku.ac.atresearchgate.net Surface plasmon resonance (SPR) assays have confirmed a direct binding affinity between this compound and TLR4, suggesting that this interaction may be the initial event leading to the downregulation of these inflammatory pathways. researchgate.net

Further research is needed to fully characterize the this compound-TLR4 interaction at a structural level. Understanding the precise binding site and the conformational changes induced in the receptor will be crucial. Moreover, investigating the downstream effects beyond the immediate signaling components will provide a more comprehensive picture of its immunomodulatory properties. The potential for noncovalent DNA interactions of this compound has also been noted, which may contribute to gene regulation and warrants further investigation. boku.ac.at

Table 1: Investigated Molecular Interactions of this compound

| Molecular Target/Pathway | Observed Effect of this compound | Key Research Findings | References |

|---|---|---|---|

| Toll-like receptor 4 (TLR4) | Binding affinity detected | SPR assays showed KD values of 23.5–29.3 μM for this compound and its analogs. | researchgate.netusda.gov |

| NF-κB Signaling Pathway | Inhibition | Inhibits IKK activation, IκBα degradation, and NF-κB phosphorylation and nuclear translocation. | boku.ac.atresearchgate.net |

| MAPK Signaling Pathway | Inhibition | Decreases phosphorylation of p38, JNK, and ERK. | boku.ac.atresearchgate.net |

| Inflammatory Mediators | Attenuated Production | Reduces production of NO, ROS, IL-6, TNF-α, IL-1β, iNOS, and COX-2 in LPS-stimulated macrophages. | researchgate.netusda.gov |

Exploration of Novel Biological Activities and Targets

While the anti-inflammatory properties of this compound are a significant area of research, its other biological activities remain less explored. Preliminary studies have indicated potential anti-cancer effects, with this compound showing rapid cytotoxicity against pancreatic and breast cancer cell lines by inducing apoptosis and necrosis. boku.ac.atnih.gov However, the molecular mechanisms behind these cytotoxic effects are still unclear and represent a major opportunity for future investigation. boku.ac.atnih.gov Identifying the specific cellular targets and signaling pathways involved in this compound-induced cancer cell death could lead to the development of new therapeutic strategies.

Beyond its anti-inflammatory and potential anti-cancer roles, the broad biological effects of this compound are largely unknown. As a mycotoxin, it is known to be toxic to brine shrimp (Artemia salina) and certain insect cells. nih.govbelspo.be Further screening against a wide range of biological targets, including other receptors, enzymes, and ion channels, could uncover novel activities. These investigations could reveal new therapeutic applications or provide a better understanding of its toxicological profile. The exploration of its analogs, both naturally occurring and synthetic, may also yield compounds with enhanced potency or selectivity for specific biological targets. researchgate.net

Advanced Omics Approaches in Biosynthesis and Regulation (e.g., Genomics, Transcriptomics, Metabolomics)

The application of "omics" technologies is set to revolutionize our understanding of this compound biosynthesis and its regulation.

Genomics: A significant breakthrough has been the identification of the this compound biosynthetic gene cluster (FUP) in Fusarium proliferatum. researchgate.netresearchgate.net This cluster encodes the key enzymes responsible for its synthesis, including a sesterterpene synthase (FUP1), two cytochrome P450 monooxygenases (FUP2 and FUP3), a FAD-oxidase (FUP4), and an acetyltransferase (FUP5). researchgate.netresearchgate.net Functional characterization through gene knock-out experiments has confirmed the roles of these genes. researchgate.netresearchgate.net For instance, inactivation of the FUP1 gene resulted in the complete loss of this compound production. researchgate.netnih.gov Future genomic studies could focus on comparing the FUP gene clusters across different Fusarium species to understand the evolution of this pathway and the diversity of related metabolites.

Transcriptomics: Transcriptome analysis has already proven valuable in elucidating the anti-inflammatory mechanism of this compound by identifying the modulation of NF-κB and MAPK pathways. researchgate.netusda.gov In the context of biosynthesis, transcriptomics can be used to identify regulatory factors that control the expression of the FUP gene cluster. Studies on other Fusarium mycotoxins have shown that environmental factors and host-pathogen interactions can significantly alter the expression of biosynthetic genes. nih.gov Similar approaches can be applied to this compound to understand the conditions that trigger its production. For example, transcriptomic analysis of F. proliferatum during maize infection has revealed the complex interplay between fungal gene expression and the plant's defense response, which could influence mycotoxin production. nih.gov

Metabolomics: Metabolomic profiling provides a powerful tool to study the full spectrum of secondary metabolites produced by F. proliferatum under different conditions, including this compound and its precursors or derivatives. mdpi.com By combining metabolomics with gene expression data, researchers can build comprehensive models of the metabolic networks involved in this compound biosynthesis. researchgate.net Non-targeted metabolomics has been used to analyze the interaction between F. proliferatum and host plants, identifying significant changes in metabolite profiles upon infection. mdpi.com This approach can help to identify plant-derived signals that may induce or suppress this compound production.

Table 2: Genes in the this compound (FUP) Biosynthetic Cluster

| Gene | Enzyme | Proposed Function in Biosynthesis | References |

|---|---|---|---|

| FUP1 | Terpenoid synthase | Catalyzes the initial cyclization of geranylfarnesyl pyrophosphate. | researchgate.netresearchgate.netnih.gov |

| FUP2 | Cytochrome P450 | Involved in oxidation steps. | researchgate.netresearchgate.net |

| FUP3 | Cytochrome P450 | Involved in oxidation steps. | researchgate.netresearchgate.net |

| FUP4 | FAD-oxidase | Oxidation of preterpestacin III to terpestacin (B1234833). | researchgate.netresearchgate.net |

| FUP5 | Acetyltransferase | Acetylation of terpestacin to form this compound. | researchgate.netresearchgate.net |

Development of Sustainable Production Methods

While this compound is primarily studied as a mycotoxin contaminant, its interesting biological activities, such as its anti-inflammatory properties, may create a demand for its production for research or therapeutic development. Current production relies on fermentation by Fusarium species, which can be inefficient and difficult to control. apsnet.org

Future research could explore sustainable production methods using principles of synthetic biology and metabolic engineering. nih.govresearchgate.net By heterologously expressing the identified FUP gene cluster in a well-characterized microbial host like Saccharomyces cerevisiae or Escherichia coli, it may be possible to achieve higher yields and a more controlled production process. This approach has been successfully used for the production of other terpenoids. nih.gov

Strategies to enhance production could include:

Pathway Optimization: Overexpressing rate-limiting enzymes in the native mevalonate (B85504) (MVA) pathway of the host organism to increase the supply of the precursor geranylfarnesyl pyrophosphate (GFPP). nih.gov

Host Engineering: Modifying the host's central metabolism to channel more carbon flux towards acetyl-CoA, a key building block for terpenoids. nih.gov

Fermentation Technology: Implementing advanced fermentation strategies, such as two-phase fermentation, where a non-aqueous phase is used to sequester the product in situ, can alleviate product toxicity to the host cells and simplify downstream processing. mdpi.com This has been shown to significantly improve yields for other terpenes. mdpi.com

These sustainable methods would not only provide a reliable source of this compound for research but also be more environmentally friendly compared to traditional chemical synthesis or extraction from fungal cultures. researchgate.net

Collaborative Research Initiatives and Interdisciplinary Approaches

Addressing the multifaceted challenges and opportunities presented by this compound requires a collaborative and interdisciplinary approach. The complexity of mycotoxin research, from agricultural contamination to molecular toxicology and therapeutic potential, necessitates the integration of expertise from various fields.

Future progress will be significantly enhanced by establishing collaborative research initiatives that bring together:

Mycologists and Plant Pathologists: To study the biology of this compound-producing fungi, their distribution, and their interaction with host plants. sun.ac.za

Analytical Chemists: To develop more sensitive and rapid methods for detecting this compound in food and feed, and to characterize its metabolic fate.

Molecular Biologists and Geneticists: To further dissect the regulation of the FUP gene cluster and to engineer microbial strains for sustainable production. boku.ac.at

Toxicologists and Pharmacologists: To comprehensively evaluate the risks of this compound exposure and to explore its potential therapeutic applications.

Food Scientists and Agricultural Engineers: To develop effective pre- and post-harvest strategies to mitigate this compound contamination in the food chain.

International collaborations, such as those seen in broader Fusarium mycotoxin research programs, can facilitate the sharing of resources, data, and expertise. belspo.bewwtf.at For example, joint projects between research institutions in different geographical regions can provide a more global perspective on the prevalence and impact of this compound. belspo.be Such interdisciplinary and collaborative efforts are essential to accelerate the pace of discovery and to translate research findings into practical applications for food safety and human health.

常见问题

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying Fusaproliferin in complex matrices like grains or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for this compound detection. Validation should include recovery tests (80–120%), limits of detection (LOD < 1 µg/kg), and matrix-matched calibration to account for interference . For reproducibility, inter-laboratory comparisons and standardized protocols (e.g., ISO 21778) are recommended .

Q. How can researchers design studies to assess this compound’s co-occurrence with other Fusarium mycotoxins?

- Methodological Answer : Multi-toxin screening panels using LC-MS/MS allow simultaneous quantification of this compound, fumonisins, and moniliformin. Sampling should stratify by geographic region, crop type, and storage conditions to capture variability. Data normalization against fungal biomass (e.g., via ergosterol quantification) can clarify toxin production dynamics .

Q. What in vitro models are suitable for preliminary toxicity assessments of this compound?

- Methodological Answer : Immortalized cell lines (e.g., Caco-2 for intestinal toxicity, HepG2 for hepatic effects) are cost-effective for dose-response studies. Assays should include viability (MTT assay), oxidative stress markers (e.g., glutathione depletion), and apoptosis pathways (caspase-3 activation). Co-culture systems mimic in vivo conditions better than monocultures .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported toxicity across studies?

- Methodological Answer : Meta-analyses of existing toxicity data should control for variables like purity of toxin standards (≥98% by HPLC), exposure duration, and model systems. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate this compound’s effects from co-contaminants. Dose standardization (e.g., µg/kg body weight) and mechanistic endpoints (e.g., transcriptomic profiling) reduce ambiguity .

Q. What experimental designs mitigate challenges in studying this compound’s mode of action?

- Methodological Answer : Combine in silico molecular docking (to predict protein targets) with in vitro validation (e.g., kinase inhibition assays). For in vivo studies, use isogenic animal models to control genetic variability. Longitudinal sampling (e.g., plasma, tissues) paired with metabolomics can track toxin distribution and metabolite formation .

Q. How do environmental factors influence this compound production in Fusarium species?

- Methodological Answer : Controlled-environment studies should vary temperature (20–30°C), water activity (0.95–0.99 aw), and substrate (maize vs. rice). Quantify this compound via LC-MS/MS and correlate with fungal gene expression (e.g., RT-qPCR for FUS1 biosynthetic genes). Phylogenetic analysis of Fusarium fujikuroi complex strains identifies toxigenic clades .

Q. What strategies resolve data inconsistencies in this compound’s synergistic effects with other mycotoxins?

- Methodological Answer : Fractional inhibitory concentration (FIC) indices or isobologram analyses quantify synergy/antagonism. Use factorial experimental designs to test toxin combinations at environmentally relevant ratios (e.g., this compound:beauvericin = 1:5). Transcriptomic profiling (RNA-seq) identifies shared pathways affected by co-exposure .

Q. How can analytical challenges in this compound quantification be minimized during method validation?

- Methodological Answer : Implement isotope-labeled internal standards (e.g., this compound-D₃) to correct matrix effects. Cross-validate with orthogonal methods like immunoaffinity columns (IACs) or aptamer-based sensors. Participate in proficiency testing programs (e.g., BIPEA Grain Proficiency Scheme) to ensure inter-laboratory consistency .

Q. What interdisciplinary approaches are needed to address regulatory gaps for this compound?

- Methodological Answer : Integrate toxicokinetic data (e.g., ADME studies in rodents) with agronomic surveys of Fusarium prevalence. Risk assessment models should incorporate climate change projections and crop rotation practices. Collaborate with policymakers to establish provisional tolerable daily intake (TDI) values using benchmark dose modeling (BMD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。